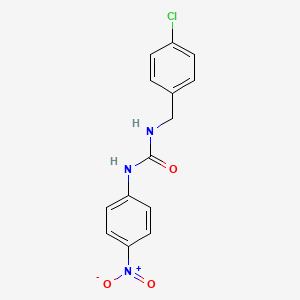![molecular formula C16H23N3O7 B4078011 1-[3-(4-methyl-2-nitrophenoxy)propyl]piperazine oxalate](/img/structure/B4078011.png)
1-[3-(4-methyl-2-nitrophenoxy)propyl]piperazine oxalate
説明
1-[3-(4-methyl-2-nitrophenoxy)propyl]piperazine oxalate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as MPP and is a piperazine derivative that has been synthesized using a specific method. MPP has been found to have a range of biochemical and physiological effects, making it a useful tool for researchers in various fields.
作用機序
The mechanism of action of MPP is complex and not fully understood. MPP is thought to act as a partial agonist at serotonin receptors, meaning that it activates these receptors but to a lesser extent than a full agonist. MPP has also been found to have activity at other receptors, including the dopamine D4 receptor and the α2-adrenergic receptor.
Biochemical and Physiological Effects
MPP has a range of biochemical and physiological effects. One of the most well-studied effects of MPP is its activity at serotonin receptors. MPP has been found to increase the activity of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. MPP has also been found to have activity at other serotonin receptors, including the 5-HT2A and 5-HT2C receptors.
In addition to its activity at serotonin receptors, MPP has been found to have activity at other receptors, including the dopamine D4 receptor and the α2-adrenergic receptor. These findings suggest that MPP may have potential applications in the study of a range of neurological disorders, including depression, anxiety, and schizophrenia.
実験室実験の利点と制限
MPP has several advantages for use in lab experiments. One of the main advantages of MPP is its potency and selectivity for certain receptors. This makes it a useful tool for studying the activity of specific receptors and their role in various physiological processes. MPP is also relatively easy to synthesize, making it readily available for use in research laboratories.
One of the limitations of MPP is its potential for off-target effects. Because MPP has activity at multiple receptors, it can be difficult to determine the specific effects of MPP on a particular receptor. Additionally, MPP has not been extensively studied in humans, so its safety and potential side effects are not well understood.
将来の方向性
There are several potential future directions for research on MPP. One area of interest is the role of MPP in the regulation of mood and anxiety. MPP has been found to have activity at serotonin receptors, which are involved in the regulation of mood and anxiety. Further research is needed to determine the specific effects of MPP on these receptors and its potential as a treatment for mood and anxiety disorders.
Another potential area of research is the role of MPP in the regulation of appetite and metabolism. MPP has been found to have activity at the α2-adrenergic receptor, which is involved in the regulation of appetite and metabolism. Further research is needed to determine the specific effects of MPP on this receptor and its potential as a treatment for obesity and metabolic disorders.
Conclusion
In conclusion, 1-[3-(4-methyl-2-nitrophenoxy)propyl]piperazine oxalate is a chemical compound that has been widely studied for its potential applications in scientific research. MPP has a range of biochemical and physiological effects, making it a useful tool for researchers in various fields. While MPP has several advantages for use in lab experiments, its potential for off-target effects and lack of human safety data are important limitations to consider. Further research is needed to determine the specific effects of MPP on various receptors and its potential as a treatment for neurological and metabolic disorders.
科学的研究の応用
MPP has been found to have a range of scientific research applications. One of the most common uses of MPP is in the study of serotonin receptors. MPP is a potent agonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. MPP has also been found to have activity at other serotonin receptors, including the 5-HT2A and 5-HT2C receptors.
In addition to its activity at serotonin receptors, MPP has been found to have activity at other receptors, including the dopamine D4 receptor and the α2-adrenergic receptor. These findings suggest that MPP may have potential applications in the study of a range of neurological disorders, including depression, anxiety, and schizophrenia.
特性
IUPAC Name |
1-[3-(4-methyl-2-nitrophenoxy)propyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3.C2H2O4/c1-12-3-4-14(13(11-12)17(18)19)20-10-2-7-16-8-5-15-6-9-16;3-1(4)2(5)6/h3-4,11,15H,2,5-10H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPESOPPAZJCIOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2CCNCC2)[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{5-[1-(3-chlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4077928.png)
![1-{2-[(4-chlorophenyl)thio]ethyl}piperazine oxalate](/img/structure/B4077930.png)
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]acetamide](/img/structure/B4077939.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-1-(methoxymethyl)cyclobutanecarboxamide](/img/structure/B4077944.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B4077952.png)
amine hydrochloride](/img/structure/B4077959.png)

![2-({4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-nitrophenyl)acetamide](/img/structure/B4077972.png)
![1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4077981.png)
![1-[2-(2-phenoxyethoxy)ethyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4077989.png)



![N-(4-methyl-3-nitrophenyl)-2-({5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4078014.png)